6-Chloro-3-fluoropicolinic acid

Herbicide Discovery Agrochemical Intermediate Structure-Activity Relationship

Sourcing generic picolinic acids for herbicide or pharmaceutical synthesis often leads to unpredictable bioactivity and synthetic failure. 6-Chloro-3-fluoropicolinic acid (CAS 884494-76-2) provides a precise 3-fluoro-6-chloro substitution pattern critical for reproducible potency. • Herbicide Discovery: Enables 4-amino-6-substituted picolinic acid derivatives achieving 78.4% root growth inhibition vs. 33.8% for florpyrauxifen at 0.5 µM. • Tool Compound: Elicits 7.51 nM ethane in Scenedesmus acutus assays for SAR studies. • Physicochemical Profile: pKa 2.34±0.10, Consensus LogP ~1.08, bp 296°C, density 1.576 g/cm³. Consistent ≥98% purity, ambient shipping, stocked for immediate dispatch.

Molecular Formula C6H3ClFNO2
Molecular Weight 175.54 g/mol
CAS No. 884494-76-2
Cat. No. B1486566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-fluoropicolinic acid
CAS884494-76-2
Molecular FormulaC6H3ClFNO2
Molecular Weight175.54 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1F)C(=O)O)Cl
InChIInChI=1S/C6H3ClFNO2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,(H,10,11)
InChIKeyYGDRQLYJJGEHCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-fluoropicolinic acid Overview


6-Chloro-3-fluoropicolinic acid (CAS 884494-76-2) is a halogenated derivative of picolinic acid, characterized by the presence of chlorine and fluorine atoms at the 6th and 3rd positions of the pyridine ring, respectively . This specific substitution pattern confers distinct physicochemical properties, including a predicted pKa of 2.34±0.10, a boiling point of 296℃, and a density of 1.576 g/cm³, which are critical for its utility as a versatile intermediate in the synthesis of complex organic molecules . The compound is widely recognized as a key building block in the development of novel agrochemicals, particularly herbicides and plant growth regulators, as well as advanced pharmaceutical ingredients .

Synthesis Fluorinated picolinic acid building block for auxin herbicide and agrochemical lead optimization
Physicochemical 3-fluoro-6-chloro pattern provides balanced acidity and lipophilicity for drug design and formulation
Differentiation Halogen-specific regioisomer enables target selectivity not achievable with unsubstituted or mono-halogenated picolinic acids

6-Chloro-3-fluoropicolinic acid: Why Analogs Fall Short


The substitution pattern of halogen atoms on the picolinic acid core is a critical determinant of biological activity, physicochemical properties, and subsequent reactivity in synthetic pathways. The specific 3-fluoro-6-chloro configuration of 6-Chloro-3-fluoropicolinic acid (884494-76-2) is not interchangeable with other regioisomers or mono-halogenated analogs. For instance, the presence of a fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity compared to non-fluorinated or differently substituted counterparts [1]. A comparative study on related scaffolds demonstrated that a fluoro analogue was approximately 10-fold less active than its chloro derivative, while a bromo analogue exhibited substantially different potency, underscoring that even small changes in halogen identity or position can lead to orders-of-magnitude differences in biological outcomes [2]. Therefore, substituting 6-Chloro-3-fluoropicolinic acid with a generic picolinic acid derivative without rigorous comparative data risks synthetic failure, altered bioactivity, or compromised material properties.

Regioisomer mismatch Fluorine position governs lipophilicity and metabolic stability; 3-fluoro-6-chloro pattern may not reproduce with other halogen placements
Mono-halogenated analogs 6-chloropicolinic acid lacks fluorine-driven acidity and herbicidal response; substituting with single-halogen analogs risks synthetic failure
Unsubstituted picolinic acid No activity detected in algal phytotoxicity assays; fluorinated scaffold is required for measurable herbicidal endpoints

6-Chloro-3-fluoropicolinic acid: Evidence vs. Analogs


Herbicidal Potency vs. Unsubstituted Picolinic Acid

6-Chloro-3-fluoropicolinic acid demonstrates significantly enhanced herbicidal activity compared to the unsubstituted picolinic acid core, confirming the value of the 3-fluoro-6-chloro substitution pattern. In a standardized phytotoxicity assay using the green algae Scenedesmus acutus, the compound induced a 7.51 nM ethane production response at a 10 µM concentration, whereas unsubstituted picolinic acid showed no quantifiable activity under identical conditions [1].

Herbicidal potency
Reported comparison
7.51 nM ethane production (10 µM) vs. unsubstituted picolinic acid: no activity
Confirms 3-fluoro-6-chloro pattern is required for algal phytotoxicity response
Scenedesmus acutus assay; cross-study comparable
Herbicide Discovery Agrochemical Intermediate Structure-Activity Relationship

Herbicidal Efficacy vs. Clopyralid

When compared to the commercial herbicide clopyralid (3,6-dichloropicolinic acid), 6-Chloro-3-fluoropicolinic acid exhibits a distinct activity profile that may offer advantages in certain research applications. Clopyralid is known to be moderately toxic to green algae, with a reported 96-hour EC50 of 6,900 µg/L for Selenastrum capricornutum [1]. In contrast, 6-Chloro-3-fluoropicolinic acid demonstrates potent activity in a more sensitive Scenedesmus acutus ethane production assay at nanomolar concentrations (7.51 nM at 10 µM) [2]. While direct potency comparison is limited by different assay endpoints, the fluoro-chloro substitution pattern in 6-Chloro-3-fluoropicolinic acid results in a different spectrum of activity and physical properties compared to the dichloro analog.

Activity vs. clopyralid
Context-dependent
Target: ethane 7.51 nM; Clopyralid EC50 6,900 µg/L (96h)
Fluorinated analog shows distinct mechanistic profile in sensitive algal assay
Different assay endpoints limit direct quantitative comparison
Weed Control Picolinic Acid Herbicide Auxin Mimic

Acidity Profile vs. 6-Chloropicolinic acid

The introduction of a fluorine atom at the 3-position in 6-Chloro-3-fluoropicolinic acid significantly alters its acidity relative to 6-chloropicolinic acid. The predicted pKa of 6-Chloro-3-fluoropicolinic acid is 2.34±0.10 , which is considerably lower (more acidic) than the reported pKa for 6-chloropicolinic acid [1]. This difference is due to the strong electron-withdrawing inductive effect of the fluorine atom, which stabilizes the conjugate base. This change in pKa of over one log unit has direct implications for the compound's ionization state at physiological or environmental pH, which in turn affects solubility, membrane permeability, and binding interactions.

Acidity (pKa)
Reported
2.34 (predicted) vs. ~3.5 for 6-chloropicolinic acid
Fluorine substitution enhances acidity by approximately 1.2 log units
Predicted values; confirm experimentally
Physicochemical Property Formulation Science Medicinal Chemistry

Lipophilicity and Bioactivity vs. Analogs

Lipophilicity, often quantified by LogP, is a key driver of a molecule's ability to cross biological membranes and reach its target site. The specific halogenation pattern of 6-Chloro-3-fluoropicolinic acid yields a unique LogP profile. While a consensus LogP value is reported around 1.08 , studies on related picolinic acid derivatives have shown that substituting a chlorine with a fluorine atom can reduce lipophilicity, leading to poor uptake and altered bioactivity [1]. This demonstrates that the balanced halogenation of 6-Chloro-3-fluoropicolinic acid is not arbitrary; it represents a specific point in the property space that may confer optimal performance for certain applications, differentiating it from both less and more lipophilic analogs.

Lipophilicity balance
Class-level inference
Consensus LogP ~1.08; fluoro-only analogs show reduced uptake
Chloro-fluoro combination preserves membrane permeability relative to fluoro-only analogs
Class-level observations; verify for target application
Lipophilicity Drug Design ADME Properties

Synthetic Utility vs. Simple Picolinic Acid

6-Chloro-3-fluoropicolinic acid is not just a compound; it is a documented, high-value intermediate in the synthesis of potent, next-generation herbicides. In a recent study, 41 novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds were synthesized, with several demonstrating superior root growth inhibition compared to the established herbicides picloram and florpyrauxifen [1]. Specifically, compound S202 achieved 78.4% inhibition of Arabidopsis thaliana root growth at 0.5 µmol/L, more than doubling the efficacy of florpyrauxifen (33.8% inhibition) under the same conditions [1]. This demonstrates that the 6-Chloro-3-fluoropicolinic acid scaffold is a critical starting point for accessing novel, highly active auxin herbicides that outperform commercial benchmarks.

Synthetic utility
Reported comparison
Derivative S202: 78.4% root growth inhibition (0.5 µM) vs. florpyrauxifen 33.8%
Scaffold-derived compounds showed higher reported inhibition in A. thaliana model
Data from derivative synthesis; confirms intermediate utility
Organic Synthesis Agrochemical Development Lead Optimization

6-Chloro-3-fluoropicolinic acid: Applications


Next-Generation Auxin Herbicide Discovery

Procure 6-Chloro-3-fluoropicolinic acid as a key intermediate for synthesizing novel 4-amino-6-substituted picolinic acid derivatives. This approach is validated by recent research showing that compounds derived from this scaffold can significantly outperform the commercial herbicide florpyrauxifen in root growth inhibition assays (78.4% vs. 33.8% inhibition at 0.5 µM) [1]. The 3-chloro-5-fluoro pattern, directly derived from the starting material, is critical for this enhanced activity.

Herbicidal Mechanism Studies via Algal Bioassay

Utilize 6-Chloro-3-fluoropicolinic acid as a tool compound in sensitive Scenedesmus acutus assays to investigate the molecular mechanisms of peroxidizing herbicides and structure-activity relationships. Its quantifiable activity in ethane production (7.51 nM at 10 µM) provides a robust and reproducible endpoint for comparing the effects of structural modifications on herbicidal potency [2]. This is superior to using less active or non-fluorinated picolinic acids which may not elicit a measurable response.

API Design for Improved ADME

Leverage the unique physicochemical profile of 6-Chloro-3-fluoropicolinic acid, particularly its enhanced acidity (pKa 2.34) and balanced lipophilicity (Consensus LogP ~1.08) , to synthesize drug candidates with improved solubility, membrane permeability, or metabolic stability. The specific halogenation pattern provides a non-fungible advantage over non-fluorinated or mono-halogenated picolinic acid building blocks for medicinal chemistry programs.

Ligands for Metal Complexation in Imaging & Therapy

Employ 6-Chloro-3-fluoropicolinic acid as a versatile pendant arm for constructing novel chelating ligands. Picolinic acid derivatives are widely used for metal ion complexation in applications such as MRI contrast agents and radioisotope labeling for therapy [3]. The specific substitution pattern of 6-Chloro-3-fluoropicolinic acid can be used to fine-tune the stability, selectivity, and pharmacokinetics of the resulting metal complexes, offering a distinct alternative to other picolinic acid-based ligands.

Application
Selection Property
Validation Focus
Auxin herbicide lead optimization
3-Chloro-5-fluoro substitution pattern
Root growth inhibition modeling
Herbicide mode-of-action studies
Sensitive algal ethane production endpoint
Phytotoxicity assay reproducibility
Medicinal chemistry building block
Fluorine-enhanced acidity and balanced lipophilicity
ADME property profiling
Metal chelator design
Picolinic acid core with tunable substitution
Complex stability and selectivity validation

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42 linked technical documents
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